molecular formula C9H8BrFO2 B1592121 Ethyl 4-bromo-3-fluorobenzoate CAS No. 1130165-74-0

Ethyl 4-bromo-3-fluorobenzoate

Cat. No. B1592121
M. Wt: 247.06 g/mol
InChI Key: DDINDBNRZWUYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-fluorobenzoate is a liquid compound . It is used in various chemical reactions and has a CAS number of 1130165-74-0 .


Molecular Structure Analysis

The molecular weight of Ethyl 4-bromo-3-fluorobenzoate is 247.06 . The InChI code is 1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 . This compound is a liquid at room temperature .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The compound should be stored in a sealed container in a dry, room temperature environment .

Scientific Research Applications

Catalyst-Free Reactions

Ethyl 4-bromo-3-fluorobenzoate is used in catalyst-free phosphorus-carbon (P-C) coupling reactions. For instance, Jablonkai and Keglevich (2015) demonstrated its use in the synthesis of phosphinoylbenzoic acids, achieving yields of 59-82% in a water solvent under microwave irradiation (Jablonkai & Keglevich, 2015).

Synthesis of Radiographic Opaques

In the field of radiography, ethyl 4-bromo-3-fluorobenzoate has been synthesized for potential use as a radiographic opaque. Sprague et al. (1953) synthesized various compounds, including ethyl 3,5-dibromo-4-fluorobenzoate, which demonstrated opaque properties comparable to traditional opaques like tetraiodophenolphthalein (Sprague, Cwalina, & Jenkins, 1953).

Metabolism by Microorganisms

Ethyl 4-bromo-3-fluorobenzoate's analogs have been studied for their metabolism by microorganisms. Alcaligenes denitrificans NTB-1, an aerobic organism, was shown to utilize compounds like 4-bromo- and 4-iodobenzoate, metabolizing them through hydrolytic dehalogenation (van den Tweel, Kok, & de Bont, 1987).

Synthesis of Bioactive Compounds

Ethyl 4-bromo-3-fluorobenzoate is also utilized in the synthesis of various bioactive compounds. For instance, it was used in the scalable synthesis of thromboxane receptor antagonists via regioselective Heck cross-coupling strategy (D. C. W. and C. Mason, 1998).

Synthesis of Organic Solar Cell Materials

In the domain of organic electronics, derivatives of ethyl 4-bromo-3-fluorobenzoate have been applied to modify materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), leading to significant improvements in conductivity, which is essential for high-efficiency organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Transformation in Anaerobic Environments

Studies have also explored the transformation of compounds like ethyl 4-bromo-3-fluorobenzoate in anaerobic environments. Genthner, Townsend, and Chapman (1989) used fluorinated analogues to study the transformation of phenol to benzoate, providing insights into the anaerobic transformation processes of similar compounds (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

Ethyl 4-bromo-3-fluorobenzoate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl 4-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINDBNRZWUYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608471
Record name Ethyl 4-bromo-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-fluorobenzoate

CAS RN

1130165-74-0
Record name Benzoic acid, 4-bromo-3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1130165-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-3-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130165740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-3-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-bromo-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-BROMO-3-FLUOROBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-3-fluorobenzoate

Citations

For This Compound
1
Citations
J Lee, J Kim, VS Hong, JW Park - DARU Journal of Pharmaceutical …, 2014 - Springer
… After Buchwald-Hartwig palladium catalyzed amination with ethyl 4-bromo-3-fluorobenzoate, derivatized compound was obtained by ester hydrolysis followed by amide coupling. The …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.